molecular formula C7H8BIO3 B13402964 3-Iodo-2-methoxyphenylboronic acid

3-Iodo-2-methoxyphenylboronic acid

Cat. No.: B13402964
M. Wt: 277.85 g/mol
InChI Key: JXUSTXOVSUSRAB-UHFFFAOYSA-N
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Description

3-Iodo-2-methoxyphenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of an iodine atom, a methoxy group, and a boronic acid functional group attached to a benzene ring. It is widely used as a reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methoxyphenylboronic acid typically involves the iodination of 2-methoxyphenylboronic acid. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a catalyst.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds, styrenes.

    Oxidation: Phenols, quinones.

    Substitution: Aryl amines, aryl thiols.

Scientific Research Applications

3-Iodo-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 3-Iodo-2-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The iodine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Comparison with Similar Compounds

    2-Methoxyphenylboronic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Bromo-2-methoxyphenylboronic acid: Similar structure but with a bromine atom instead of iodine, which can affect the reactivity and selectivity in coupling reactions.

    3-Iodo-4-methoxyphenylboronic acid: The position of the methoxy group is different, which can influence the electronic properties and reactivity of the compound.

Uniqueness: 3-Iodo-2-methoxyphenylboronic acid is unique due to the presence of both the iodine atom and the methoxy group, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. The combination of these functional groups allows for selective transformations and the formation of complex molecules with high precision.

Properties

Molecular Formula

C7H8BIO3

Molecular Weight

277.85 g/mol

IUPAC Name

(3-iodo-2-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H8BIO3/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,10-11H,1H3

InChI Key

JXUSTXOVSUSRAB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)I)OC)(O)O

Origin of Product

United States

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